molecular formula C14H25NO6 B13687647 Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1628785-29-4

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B13687647
CAS No.: 1628785-29-4
M. Wt: 303.35 g/mol
InChI Key: RGISUMGZXKIQRB-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C14H25NO6. It is known for its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group of butanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group in butanoic acid using tert-butoxycarbonyl (Boc) groups. The reaction is carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction proceeds as follows:

    Protection of the Amino Group: The amino group in butanoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected amino acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Free amino acid.

    Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced derivatives such as alcohols.

Scientific Research Applications

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-[(tert-butoxycarbonyl)amino]-: Similar structure but with only one Boc group.

    Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: Contains additional methyl groups.

    Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-: Contains a methyl group at the 2-position.

Uniqueness

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to the presence of two Boc protecting groups, which provide enhanced protection for the amino group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.

Biological Activity

Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a complex organic compound with significant potential in biological applications. Its structure features multiple functional groups, making it an interesting candidate for various biochemical pathways. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C15H27N3O6
  • Molar Mass : 345.39 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • pKa : 4.59 (predicted)

The presence of tert-butoxycarbonyl (Boc) groups enhances the stability of the compound during synthetic processes, allowing for diverse chemical modifications .

Mechanisms of Biological Activity

Research indicates that Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- exhibits potential biological activity through various mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions. Studies have shown its ability to modulate enzyme activity significantly, which is crucial for understanding its therapeutic potential .
  • Antimicrobial and Anticancer Properties : Preliminary findings suggest that this compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation. Its unique structure allows for interaction with various molecular targets, potentially leading to the development of new antimicrobial agents or anticancer drugs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, it can be compared with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic AcidContains trifluorophenyl groupEnhanced lipophilicity
4-Nitro-L-2-aminobutyric AcidSimple amino acid structureLacks complex protective groups
(R)-3-((tert-Butoxycarbonyl)amino)-4-(phenyl)butanoic AcidPhenyl substitutionDifferent aromatic properties

The presence of multiple Boc protecting groups in Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- provides stability during synthesis while allowing for diverse modifications not seen in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of Butanoic acid derivatives:

  • Poly-γ-glutamylation Studies : Research demonstrated that certain analogues of Butanoic acid can act as substrates for poly-glutamylation reactions across various biological systems. These reactions are critical for understanding the role of folates in cellular metabolism .
  • Cytotoxicity Assessments : In vitro studies have shown that compounds structurally related to Butanoic acid can exhibit cytotoxic effects against human cancer cell lines. Such findings underscore the potential of these compounds in cancer therapeutics .
  • Enzymatic Reaction Mechanisms : Detailed analyses using LC-MS have provided insights into how Butanoic acid derivatives interact with enzymes involved in metabolic pathways, revealing their potential as biochemical probes or inhibitors .

Properties

CAS No.

1628785-29-4

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17)

InChI Key

RGISUMGZXKIQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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